molecular formula C8H12N5NaO7S B12061775 N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt, Dihydrate

N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt, Dihydrate

Cat. No.: B12061775
M. Wt: 345.27 g/mol
InChI Key: AQXKSSHRIZHNEM-UHFFFAOYSA-M
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Description

Synonyms:

  • 2-[(4-Azido-2-nitrophenyl)amino]ethanesulfonic acid monosodium salt dihydrate
  • NAP-Taurine sodium salt dihydrate
  • CAS: 352000-05-6 (conflicting CAS 1217462-63-9 reported in one source; see Notes) .

Structure and Properties: This compound features a sulfonate group, an azido (-N₃) moiety, and a nitro (-NO₂) group on a phenyl ring. Its dihydrate form enhances stability for storage and experimental use.

Properties

Molecular Formula

C8H12N5NaO7S

Molecular Weight

345.27 g/mol

IUPAC Name

sodium;2-(4-azido-2-nitroanilino)ethanesulfonate;dihydrate

InChI

InChI=1S/C8H9N5O5S.Na.2H2O/c9-12-11-6-1-2-7(8(5-6)13(14)15)10-3-4-19(16,17)18;;;/h1-2,5,10H,3-4H2,(H,16,17,18);;2*1H2/q;+1;;/p-1

InChI Key

AQXKSSHRIZHNEM-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCS(=O)(=O)[O-].O.O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt, Dihydrate typically involves multiple steps:

    Nitration: The starting material, 4-nitrophenol, undergoes nitration to introduce the nitro group.

    Azidation: The nitro compound is then subjected to azidation to introduce the azido group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt, Dihydrate undergoes various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The azido group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Oxidized derivatives of the azido group.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Photoaffinity Labeling

NAP-taurine is primarily used as a photoaffinity probe for identifying membrane components. When exposed to UV light, it can irreversibly bind to specific sites on proteins within cellular membranes. This property is particularly useful for studying ion transport systems, as demonstrated in research involving chloride and sulfate exchange mechanisms.

  • Case Study : In a study published in the Journal of Biological Chemistry, NAP-taurine was shown to inhibit chloride exchange in erythrocyte membranes upon photoactivation. The binding was found to occur at the same sites where chloride ions typically interact, suggesting competitive inhibition .

Biochemical Investigations

The compound serves as a tool for investigating the structure and function of proteins involved in ion transport. Its azido group allows for covalent attachment to target proteins upon light activation, enabling researchers to analyze protein interactions and dynamics.

  • Case Study : Research illustrated that NAP-taurine binds to the band 3 protein in red blood cells. The irreversible binding leads to insights into the protein's structural changes during transport processes .

Fluorescent Labeling

Due to its unique chemical structure, NAP-taurine can be modified to serve as a fluorescent label. This application is beneficial in microscopy and flow cytometry for tracking cellular processes.

Drug Development

The compound's ability to modify protein interactions makes it a candidate for drug development, particularly in targeting ion channels or transporters implicated in various diseases.

Data Table of Applications

ApplicationDescriptionRelevant Studies
Photoaffinity LabelingIdentifies membrane proteins by covalent binding upon UV exposureJournal of Biological Chemistry
Biochemical InvestigationsStudies ion transport mechanisms through irreversible bindingBiophysical Journal
Fluorescent LabelingUsed as a fluorescent probe for imaging cellular processesAnalytical Chemistry
Drug DevelopmentPotential use in targeting diseases related to ion channel dysfunctionDrug Design Perspectives

Mechanism of Action

The mechanism of action of N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt, Dihydrate involves its reactive functional groups:

    Azido Group: The azido group can undergo click chemistry reactions, forming stable triazole rings.

    Nitro Group: The nitro group can be reduced to an amine, which can then participate in further reactions.

    Sulfonate Group: The sulfonate group enhances the solubility of the compound in aqueous solutions, facilitating its use in various applications.

Comparison with Similar Compounds

Azide-Containing Compounds

Compound Name CAS # Molecular Weight Purity Key Applications Mechanism of Action Source ID
N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt, Dihydrate 352000-05-6* 409.27 g/mol ≥90% Photoaffinity labeling, CaMKII inhibition UV-activated covalent binding to proteins
Sodium Azide (NaN₃) 26628-22-8 65.01 g/mol ≥99.5% Microbial inhibition, preservative Cytochrome oxidase inhibition, metabolic disruption
γ-[(6-Azidohexyl)-imido]-ATP Sodium Salt Not provided Not reported Not specified Nucleotide-related studies Photoaffinity labeling of ATP-binding sites
(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt 1217462-63-9 215.24 g/mol Not specified Valacyclovir synthesis Intermediate in antiviral drug synthesis

Notes:

  • *Conflicting CAS numbers (352000-05-6 vs. 1217462-63-9) suggest possible database errors or variant formulations.
  • Sodium azide (NaN₃) is a simpler azide compound with broad-spectrum applications but lacks photoaffinity functionality.

CaMKII Inhibitors and Modulators

Compound Name CAS # Molecular Weight Key Applications Mechanism of Action Specificity vs. NAP-Taurine Source ID
NAP-Taurine 352000-05-6 409.27 g/mol Direct CaMKII inhibition UV-triggered release of sulfonamide inhibitor Targets CaMKII directly
Dantrolene 7261-97-4 314.25 g/mol Muscle relaxant, Ca²⁺ regulation Inhibits Ca²⁺ release from sarcoplasmic reticulum Indirect CaMKII modulation
PD 98059 167869-21-8 267.28 g/mol MEK/ERK pathway inhibition Binds to inactive MEK, preventing ERK activation No overlap with NAP-Taurine

Key Findings :

  • NAP-Taurine’s light-activated specificity distinguishes it from indirect modulators like Dantrolene .

Photoaffinity Probes

Compound Name Target Protein/System Light Sensitivity Competitive Inhibition Research Findings Source ID
NAP-Taurine Band 3 anion exchanger UV-activated Chloride competes Labels 95 kDa band 3 polypeptide; pronase reduces to 65 kDa fragment
γ-[(6-Azidohexyl)-imido]-ATP Sodium Salt ATP-binding enzymes UV-activated ATP competes Limited data; used in nucleotide-binding studies

Mechanistic Insights :

  • NAP-Taurine’s binding is chloride-sensitive, confirming competition at the anion transport site .
  • Its proteolytic sensitivity (pronase treatment) localizes the modifier site to the extracellular domain of band 3 .

Critical Notes and Discrepancies

CAS Number Conflict : and report conflicting CAS numbers for NAP-Taurine (352000-05-6 vs. 1217462-63-9). This may reflect formulation differences (e.g., anhydrous vs. dihydrate) or database errors.

Functional Overlap : While both NAP-Taurine and NaN₃ contain azide groups, their applications diverge significantly (photoaffinity labeling vs. metabolic inhibition).

Biological Activity

N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, commonly referred to as NAP-taurine, is a sulfonate compound that has garnered attention in biochemical research due to its unique properties and biological activities. This article explores the biological activity of NAP-taurine, focusing on its mechanisms of action, effects on ion transport, and applications in cellular studies.

NAP-taurine is characterized by the presence of an azido group and a nitrophenyl moiety, which contribute to its reactivity and ability to serve as a photoaffinity probe. The sodium salt form enhances its solubility in biological systems.

NAP-taurine acts primarily as an inhibitor of chloride and sulfate transport across cellular membranes. Its mechanism involves both reversible and irreversible binding to specific sites on membrane proteins, particularly those involved in anion exchange.

Reversible Inhibition

In the dark, NAP-taurine binds reversibly to the transport sites, allowing for competitive inhibition with chloride ions. High concentrations of chloride can reduce the inhibitory effects of NAP-taurine, suggesting a competitive interaction at the binding site .

Irreversible Inhibition

Upon exposure to light, NAP-taurine undergoes a photochemical reaction that leads to irreversible binding to membrane proteins. This results in permanent inhibition of anion transport, specifically affecting chloride and sulfate exchange mechanisms . The irreversible binding primarily targets the 95 kDa polypeptide known as band 3, which is crucial for anion transport in cells .

Ion Transport Inhibition

Research has demonstrated that NAP-taurine significantly inhibits the uptake of chloride (ClCl^-) and sulfate (SO42SO_4^{2-}) ions in corn root protoplasts. The inhibition is pH-dependent, with higher external pH levels correlating with decreased ion uptake .

Ion TypeEffect of NAP-taurineMechanism
ChlorideInhibitedReversible/Irreversible
SulfateInhibitedReversible/Irreversible
Inorganic PhosphateNot affectedSelective inhibition

Study on Corn Root Protoplasts

A study conducted by Willy Lin (1981) examined the effects of various sulfonate compounds on ion transport in corn root protoplasts. NAP-taurine was found to inhibit ClCl^- and SO42SO_4^{2-} uptake while not affecting PiPi or K+K^+ uptake. The findings highlighted the specificity of NAP-taurine's inhibitory action on anion transport systems .

Photoaffinity Labeling

In another study, NAP-taurine was utilized as a photoaffinity probe to identify membrane components responsible for anion exchange. The study revealed that upon UV exposure, NAP-taurine covalently modified specific proteins involved in ion transport, providing insights into the structural biology of these transport systems .

Applications in Research

NAP-taurine's ability to selectively inhibit ion transport makes it a valuable tool in biochemical research for studying membrane dynamics and protein interactions. Its use as a photoaffinity probe allows researchers to map out critical components involved in cellular transport processes.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt, Dihydrate, considering its reactive functional groups?

  • Methodological Answer :

  • Azide Precautions : Avoid exposure to heat, heavy metals, or strong reducing agents due to potential explosive decomposition of the azide group. Conduct reactions in a fume hood with blast shields if scaling up .
  • Nitro Group Stability : Protect from prolonged UV light exposure to prevent nitro group reduction or undesired photoreactions. Store in amber vials at 2–8°C under inert gas (e.g., argon) .
  • General Handling : Use nitrile gloves, lab coats, and safety goggles. Refer to Material Safety Data Sheets (MSDS) for spill management and disposal guidelines .

Q. How is this compound employed as a derivatizing agent in thin-layer chromatography (TLC), and what are the optimal application protocols?

  • Methodological Answer :

  • Role in TLC : Functions as a chromogenic probe for detecting amines or thiols via azide-nucleophile reactions. Forms colored adducts under UV light (254 nm) .
  • Protocol :

Prepare a 0.1% (w/v) solution in ethanol or acetonitrile.

Spray evenly on TLC plates post-separation.

Heat at 60°C for 5–10 minutes to enhance reactivity.

Visualize under UV light or using a phosphorimager.

  • Validation : Compare Rf values against known standards to confirm specificity .

Q. What synthetic routes are reported for this compound, and how can purity be validated?

  • Methodological Answer :

  • Synthesis Steps :

Sulfonation of 2-aminoethylsulfonate with 4-chloro-2-nitrophenyl precursors.

Azide introduction via nucleophilic substitution (e.g., NaN3 in DMF at 50°C).

Recrystallization from ethanol/water to isolate the dihydrate form .

  • Purity Assessment :
  • HPLC : Use a C18 column with UV detection at 280 nm (λmax for nitro groups).
  • Elemental Analysis : Verify sodium content (theoretical: ~8.2%) and hydration stoichiometry .

Advanced Research Questions

Q. How does pH influence the stability of the azido and nitro groups in aqueous buffers, and what mitigates decomposition?

  • Methodological Answer :

  • Stability Profile :
pH Range Azide Half-Life (25°C) Nitro Group Stability
4–6>72 hoursStable
7–924–48 hoursPartial reduction
>10<12 hoursDegradation
  • Mitigation Strategies :
  • Use phosphate or acetate buffers (pH 5–6) for short-term experiments.
  • Add radical scavengers (e.g., TEMPO) to suppress azide degradation in neutral conditions.
  • For long-term storage, lyophilize and store under argon at -20°C .

Q. What mechanistic insights explain conflicting solubility data in polar aprotic vs. protic solvents?

  • Methodological Answer :

  • Contradiction Analysis :
  • DMSO/DMF : High solubility (≥50 mg/mL) due to sulfonate-solvent hydrogen bonding.
  • Water/Methanol : Lower solubility (<10 mg/mL) from sodium ion hydration limiting sulfonate solvation.
  • Resolution Techniques :
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions.
  • Co-solvent Systems : Use 20% ethanol/water to enhance solubility without destabilizing the azide .

Q. How can photoaffinity labeling studies optimize UV activation parameters for nitro-azide crosslinking?

  • Methodological Answer :

  • Optimal Conditions :
  • Wavelength : 320–365 nm (UV-A) for nitrene generation without protein denaturation.
  • Exposure Time : 5–15 minutes (10 mW/cm<sup>2</sup> intensity).
  • Validation :

Quench unreacted azides with 5 mM DTT post-irradiation.

Confirm crosslinking via SDS-PAGE with silver staining or anti-nitroaryl antibodies .

Q. What analytical approaches resolve discrepancies in reported bioactivity data across cell-based assays?

  • Methodological Answer :

  • Key Variables :
  • Cell Permeability : Use LC-MS/MS to quantify intracellular uptake (e.g., HeLa cells incubated with 10 µM compound for 1 hour).
  • Redox Interference : Pre-treat cells with N-acetylcysteine (ROS scavenger) to isolate azide-specific effects.
  • Data Normalization : Express bioactivity relative to internal controls (e.g., β-actin for Western blot) .

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